molecular formula C11H13BrFNO B1290866 2-Bromo-N-butyl-5-fluorobenzamide CAS No. 951884-19-8

2-Bromo-N-butyl-5-fluorobenzamide

Cat. No.: B1290866
CAS No.: 951884-19-8
M. Wt: 274.13 g/mol
InChI Key: MPKWJFNGQIMVLE-UHFFFAOYSA-N
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Description

2-Bromo-N-butyl-5-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a butyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 2-Bromo-N-butyl-5-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-fluorobenzoic acid.

    Amidation Reaction: The 2-bromo-5-fluorobenzoic acid is reacted with butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Bromo-N-butyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-Bromo-N-butyl-5-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-butyl-5-fluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

2-Bromo-N-butyl-5-fluorobenzamide can be compared with other similar compounds, such as:

    2-Bromo-N-tert-butyl-5-fluorobenzamide: Similar structure but with a tert-butyl group instead of a butyl group.

    2-Bromo-N-cyclopentyl-5-fluorobenzamide: Features a cyclopentyl group instead of a butyl group.

    2-Bromo-5-fluoro-N-methylbenzamide: Contains a methyl group instead of a butyl group.

These compounds share similar chemical properties but may differ in their reactivity, solubility, and biological activity, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

2-bromo-N-butyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKWJFNGQIMVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640898
Record name 2-Bromo-N-butyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-19-8
Record name 2-Bromo-N-butyl-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-butyl-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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